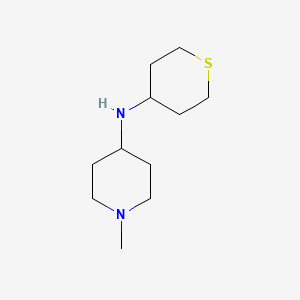
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide, also known as MXE or Methoxetamine, is a dissociative drug that has gained popularity in recent years due to its unique properties. MXE is a derivative of ketamine and is structurally similar to phencyclidine (PCP). It has been studied for its potential therapeutic effects in treating depression, anxiety, and chronic pain.
Wirkmechanismus
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the regulation of mood, pain, and cognition. This blockade results in a dissociative state, where the individual feels disconnected from their surroundings and experiences altered perceptions.
Biochemical and Physiological Effects:
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. However, N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has also been shown to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has a number of advantages for lab experiments, including its ability to induce a dissociative state and alter perceptions. This makes it useful for studying the effects of NMDA receptor blockade on mood, pain, and cognition. However, N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has a number of limitations, including its potential for abuse and its negative effects on the cardiovascular system.
Zukünftige Richtungen
There are a number of future directions for N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide research, including its potential as a therapeutic agent for depression, anxiety, and chronic pain. Further studies are needed to determine the optimal dosage and administration route for N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide, as well as its long-term safety and efficacy. Additionally, N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide may have potential as a research tool for studying NMDA receptor function and the mechanisms underlying mood disorders and chronic pain.
Synthesemethoden
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylpyridine with 2-amino-2-methyl-1-propanol to form the intermediate 2-(2-hydroxy-2-methylpropyl)-4-methylpyridine. This intermediate is then reacted with oxalyl chloride to form the acid chloride, which is subsequently reacted with N-methylmorpholine to form N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has been studied for its potential therapeutic effects in treating depression, anxiety, and chronic pain. It has been shown to have similar effects to ketamine, a well-known antidepressant, in animal models. N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has also been studied for its potential as an analgesic, with promising results in animal models.
Eigenschaften
IUPAC Name |
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)11-7-9(4-5-14-11)15-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOLWSXCWMXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)


![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)


